2,4,5-Trifluoro-N-(4-pyridinyl)benzamide
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Overview
Description
2,4,5-Trifluoro-N-(4-pyridinyl)benzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, where three fluorine atoms are substituted at the 2, 4, and 5 positions of the benzene ring, and a pyridinyl group is attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trifluoro-N-(4-pyridinyl)benzamide typically involves the reaction of 2,4,5-trifluorobenzoyl chloride with 4-aminopyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents like dichloromethane or acetonitrile can enhance the solubility of the reactants and facilitate the reaction. Purification of the product is typically achieved through recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trifluoro-N-(4-pyridinyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .
Scientific Research Applications
2,4,5-Trifluoro-N-(4-pyridinyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2,4,5-Trifluoro-N-(4-pyridinyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase-1 (COX-1), by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities. The compound’s ability to interact with other molecular pathways is also being investigated .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-pyridinyl)-4-trifluoromethylbenzamide: This compound is similar in structure but has a trifluoromethyl group instead of trifluoro groups at the 2, 4, and 5 positions.
2,3,4,5-Tetrafluorobenzoyl chloride: Another fluorinated benzamide derivative used in similar applications.
Uniqueness
2,4,5-Trifluoro-N-(4-pyridinyl)benzamide is unique due to the specific positioning of the fluorine atoms and the pyridinyl group, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
CAS No. |
501442-58-6 |
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Molecular Formula |
C12H7F3N2O |
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,4,5-trifluoro-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C12H7F3N2O/c13-9-6-11(15)10(14)5-8(9)12(18)17-7-1-3-16-4-2-7/h1-6H,(H,16,17,18) |
InChI Key |
PKTSFFQCOMEWFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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